Dodecyl cyclopentanecarboxylate
Overview
Description
Dodecyl cyclopentanecarboxylate is an organic compound with the molecular formula C18H34O2. It is an ester derived from cyclopentanecarboxylic acid and dodecanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl cyclopentanecarboxylate can be synthesized through the esterification of cyclopentanecarboxylic acid with dodecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the reaction. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Dodecyl cyclopentanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of the ester yields cyclopentanecarboxylic acid and dodecanol.
Transesterification: Reaction with other alcohols to form different esters.
Reduction: Reduction of the ester group to form the corresponding alcohol.
Common Reagents and Conditions:
Transesterification: Catalysts such as sodium methoxide or potassium carbonate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Hydrolysis: Cyclopentanecarboxylic acid and dodecanol.
Transesterification: New esters depending on the alcohol used.
Reduction: Cyclopentanol and dodecanol.
Scientific Research Applications
Dodecyl cyclopentanecarboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in drug formulation and delivery systems.
Materials Science: Utilized in the production of polymers and other advanced materials.
Biological Studies: Employed in the study of membrane proteins and their interactions.
Mechanism of Action
The mechanism of action of dodecyl cyclopentanecarboxylate involves its interaction with biological membranes and proteins. As an ester, it can undergo hydrolysis to release cyclopentanecarboxylic acid and dodecanol, which may interact with cellular components. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: The parent acid of dodecyl cyclopentanecarboxylate.
Dodecyl acetate: Another ester with similar applications in organic synthesis and materials science.
Cyclopentyl acetate: Shares the cyclopentane ring structure but with different ester functionality.
Uniqueness: this compound is unique due to its combination of a cyclopentane ring and a long dodecyl chain, which imparts distinct physical and chemical properties. This combination makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .
Properties
IUPAC Name |
dodecyl cyclopentanecarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-13-16-20-18(19)17-14-11-12-15-17/h17H,2-16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIXQQKNOMOKBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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